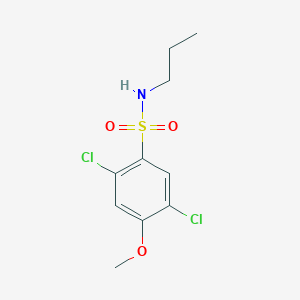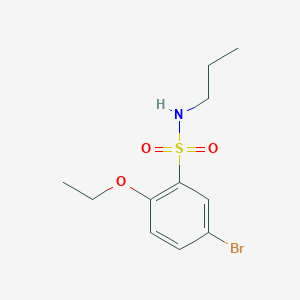
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as MPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTC belongs to the family of triazole compounds which have been found to possess a wide range of biological activities.
Scientific Research Applications
Anticancer Activity
A study by Shinde et al. (2022) explored the synthesis of various derivatives of N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and evaluated their anticancer activity. The study reported that specific derivatives showed promising cytotoxicity against breast cancer cell lines, indicating potential applications in cancer research and therapy.
Structural Elucidation
M. Alotaibi et al. (2018) and B. Kariuki et al. (2022) conducted studies focusing on the synthesis and structural elucidation of similar triazole compounds (Alotaibi et al., 2018), (Kariuki et al., 2022). These studies contribute to understanding the chemical structure and properties of triazole derivatives, aiding in further research and development.
Antimicrobial Activity
Research by Nagaraj et al. (2018) demonstrated that triazole analogues, including compounds similar to N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, possess significant antibacterial activity against various human pathogenic bacteria (Nagaraj et al., 2018). This indicates potential applications in developing new antimicrobial agents.
Enzymatic and Biological Activity
Studies by Arfan et al. (2018) and Saleem et al. (2018) investigated the enzymatic and biological activities of triazole derivatives. They explored the potential of these compounds as enzyme inhibitors, which could have implications for treating diseases like Alzheimer's and diabetes (Arfan et al., 2018), (Saleem et al., 2018).
Synthesis Techniques
Research has also focused on the synthesis techniques of triazole derivatives. For instance, Chen et al. (2010) described an efficient method for synthesizing similar compounds, highlighting the importance of such methodologies in medicinal chemistry (Chen et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of triazole derivatives, as conducted by Dong et al. (2009) and Pokhodylo et al. (2020), provides valuable insights into the molecular arrangement and potential chemical properties of these compounds (Dong et al., 2009), (Pokhodylo et al., 2020).
Catalytic Activity
Research by Turek et al. (2014) explored the catalytic activity of palladium complexes involving triazole-based ligands, indicating the potential use of these compounds in catalysis (Turek et al., 2014).
properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(19-20-21(12)14-6-4-3-5-7-14)17(22)18-13-8-10-15(23-2)11-9-13/h3-11H,1-2H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQOZFNFBWBDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497994.png)
![2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497995.png)
amine](/img/structure/B497999.png)
![2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B498001.png)









